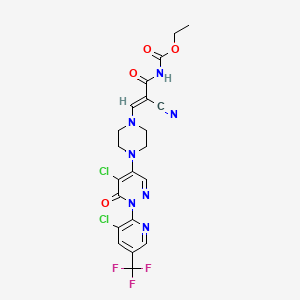
Ethyl N-(3-(4-(5-chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)-2-cyanoacryloyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(3-(4-(5-chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)-2-cyanoacryloyl)carbamate is a useful research compound. Its molecular formula is C21H18Cl2F3N7O4 and its molecular weight is 560.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl N-(3-(4-(5-chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)-2-cyanoacryloyl)carbamate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a trifluoromethyl group and multiple heterocycles, which contribute to its biological activity. The molecular formula is C19H19Cl2F3N4O3 with a CAS number of 338399-98-7. Its intricate design allows it to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar structures can significantly inhibit bacterial growth. A notable example includes the evaluation of derivatives against Mycobacterium tuberculosis, where certain analogs demonstrated effective minimum inhibitory concentrations (MICs) .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Example A | 0.5 | M. tuberculosis |
| Example B | 1.0 | Gram-positive bacteria |
The mechanism of action for this compound is hypothesized to involve disruption of cellular processes through interference with nucleic acid synthesis or protein function. Similar compounds have been shown to inhibit key enzymes involved in these pathways, leading to bacterial cell death .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the trifluoromethyl group in enhancing the compound's potency. Variations in substituents on the piperazine and pyridazine rings significantly affect biological activity. For instance, modifications at specific positions can lead to increased selectivity and reduced toxicity .
Case Studies
- Study on Antimycobacterial Activity : A study investigated the compound's efficacy against multiple strains of M. tuberculosis. Results indicated that certain derivatives exhibited potent activity under specific culture conditions, emphasizing the role of environmental factors in drug efficacy .
- Toxicity Assessments : Toxicity evaluations conducted on mammalian cell lines revealed a favorable therapeutic index for the compound, suggesting a promising safety profile compared to existing antimycobacterial agents .
属性
IUPAC Name |
ethyl N-[(E)-3-[4-[5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridazin-4-yl]piperazin-1-yl]-2-cyanoprop-2-enoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2F3N7O4/c1-2-37-20(36)30-18(34)12(8-27)11-31-3-5-32(6-4-31)15-10-29-33(19(35)16(15)23)17-14(22)7-13(9-28-17)21(24,25)26/h7,9-11H,2-6H2,1H3,(H,30,34,36)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRMFRZPKIXOOG-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C/N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2F3N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














